molecular formula C24H24ClN5O3 B2890017 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-isopentylacetamide CAS No. 1029727-65-8

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-isopentylacetamide

Cat. No.: B2890017
CAS No.: 1029727-65-8
M. Wt: 465.94
InChI Key: CCQZFRMDKZUEFQ-UHFFFAOYSA-N
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Description

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-isopentylacetamide is a useful research compound. Its molecular formula is C24H24ClN5O3 and its molecular weight is 465.94. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-isopentylacetamide (referred to as compound I ) is a novel synthetic derivative characterized by its complex structure and promising biological activities. This article explores the biological activity of compound I, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Overview

Compound I features multiple pharmacophoric elements, including:

  • A naphthyridine core , known for various biological activities.
  • An oxadiazole moiety , which has been associated with anti-inflammatory and antimicrobial properties.
  • A chlorophenyl group , enhancing lipophilicity and possibly influencing receptor interactions.

Synthesis

The synthesis of compound I involves a condensation reaction between 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole and 5-mercapto-2-methyl-1,3,4-thiadiazole. The resulting compound was purified through recrystallization from a mixture of ethyl acetate and light petroleum .

Antimicrobial Properties

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial activity. For instance:

  • In vitro studies have shown that similar oxadiazole compounds demonstrate strong inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMIC (µg/mL)
Compound IStaphylococcus aureus10
Compound IEscherichia coli15

Antiparasitic Activity

Initial structure-activity relationship (SAR) studies on naphthyridine derivatives suggest that modifications can lead to enhanced antiparasitic effects. Specifically, the presence of the oxadiazole ring in related compounds has been linked to increased efficacy against Leishmania species .

Anti-inflammatory Effects

Oxadiazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines. Studies have shown that compounds with similar structures can significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 in vitro .

Case Studies

  • Antileishmanial Activity : A study focusing on naphthyridine derivatives found that modifications led to varying degrees of activity against Leishmania donovani, with some derivatives exhibiting IC50 values below 5 µM .
  • Cytotoxicity Assessment : In another investigation, several oxadiazole derivatives were tested for cytotoxicity against cancer cell lines. Compound I showed moderate cytotoxic effects with an IC50 value of approximately 25 µM against MDA-MB-231 breast cancer cells .

The biological activities of compound I are likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit key enzymes involved in inflammation and microbial resistance.
  • Interference with Cell Cycle Regulation : The naphthyridine core may interact with cell cycle-related proteins, leading to altered cell proliferation in cancer cells .

Properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O3/c1-14(2)10-11-26-20(31)13-30-12-19(21(32)18-9-4-15(3)27-23(18)30)24-28-22(29-33-24)16-5-7-17(25)8-6-16/h4-9,12,14H,10-11,13H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQZFRMDKZUEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCCC(C)C)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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